molecular formula C12H17NO B15331174 1-(4-Ethoxybenzyl)azetidine

1-(4-Ethoxybenzyl)azetidine

Cat. No.: B15331174
M. Wt: 191.27 g/mol
InChI Key: FAPWPAGATDJMOW-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle. . The ethoxybenzyl group attached to the azetidine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxybenzyl)azetidine can be synthesized through several methods. One common approach involves the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines . Another method includes the Pd-catalyzed asymmetric allylation of azalactones with 4-styryl-1,3-dioxolan-2-one, yielding chiral azetidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxybenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique reactivity is driven by the considerable ring strain, which can be exploited in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO/c1-2-14-12-6-4-11(5-7-12)10-13-8-3-9-13/h4-7H,2-3,8-10H2,1H3

InChI Key

FAPWPAGATDJMOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC2

Origin of Product

United States

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